molecular formula C16H25NO5 B13003131 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate

9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate

Katalognummer: B13003131
Molekulargewicht: 311.37 g/mol
InChI-Schlüssel: SLHXWLAVCZAVAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate: is a complex organic compound with the molecular formula C16H25NO5 and a molecular weight of 311.3734 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .

Biology: Its structural features can be exploited to create molecules that interact with biological targets, such as enzymes or receptors .

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of both oxygen and nitrogen atoms in the structure allows for interactions with various biological pathways, making it a candidate for drug development .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials, making it useful in various industrial applications .

Wirkmechanismus

The mechanism of action of 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the spirocyclic structure allows for unique binding interactions, which can influence the compound’s biological activity . The exact pathways involved depend on the specific application and the biological target being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate lies in its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H25NO5

Molekulargewicht

311.37 g/mol

IUPAC-Name

9-O-tert-butyl 3-O-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate

InChI

InChI=1S/C16H25NO5/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)6-5-12(11-21-16)13(18)20-4/h5H,6-11H2,1-4H3

InChI-Schlüssel

SLHXWLAVCZAVAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=C(CO2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.